Rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride is a complex organic compound belonging to the class of bicyclic amines. Its structure includes a bicyclic framework that is characteristic of various pharmacologically active compounds. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.
The compound is synthesized through various chemical methods, which are detailed in the synthesis analysis section. It can be sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich, which provides it for early discovery researchers.
This compound can be classified as:
The synthesis of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride typically involves multi-step organic reactions, including:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to characterize the synthesized product.
The molecular structure of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride can be represented using various notations:
C1CC2(CC1)C(=C(C2)N(C)C)C(=C(C=C2)F)Cl
InChI=1S/C14H16ClFN2/c1-16(14-6-4-12(15)10(17)5-6)11-7-13(18)9(14)8(11)2/h4-5,7-9H,1-3H3;1H
The compound exhibits chirality at specific carbon centers, contributing to its stereochemical properties. The presence of the fluorine atom on the phenyl ring affects its electronic properties and potential biological activity.
The compound may undergo various chemical reactions typical for amines and aromatic compounds:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions and degradation of sensitive functional groups.
Research into related compounds indicates potential applications in treating neurological disorders by modulating synaptic transmission.
Physical property data can be obtained from suppliers or through empirical measurement methods such as differential scanning calorimetry for thermal stability assessments.
Rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride has potential applications in:
This compound exemplifies the importance of bicyclic amines in medicinal chemistry and their role in developing new therapeutic agents.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8